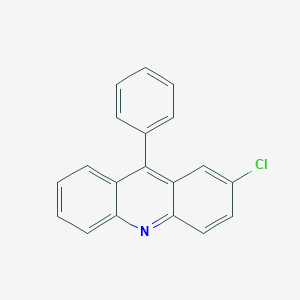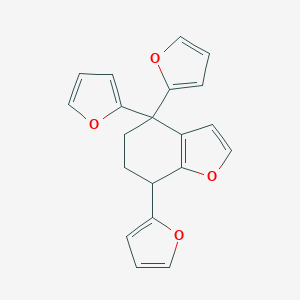![molecular formula C25H23NO B282152 1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol CAS No. 351345-59-0](/img/structure/B282152.png)
1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol, also known as NPT-440 or NPT-15392, is a chemical compound that belongs to the class of naphthol derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of 1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of specific enzymes or the modulation of specific signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the replication of certain viruses, such as the human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. However, it also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental design and the appropriate controls should be included.
Direcciones Futuras
There are several future directions for the research on 1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol. One direction is the further investigation of its mechanism of action and the identification of its molecular targets. Another direction is the development of more potent and selective derivatives for specific applications. Additionally, the compound may have potential applications in the development of novel therapeutics for various diseases, including cancer, inflammation, and viral infections.
Conclusion
In conclusion, 1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Although its mechanism of action is not fully understood, it has been shown to modulate specific signaling pathways and inhibit specific enzymes. Further research is needed to fully understand its potential applications and to develop more potent and selective derivatives.
Métodos De Síntesis
The synthesis of 1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol involves the reaction of 2-naphthol and N-(1-phenylethyl)aniline in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The synthesis method is relatively simple and has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used in the development of novel fluorescent probes for imaging applications.
Propiedades
Número CAS |
351345-59-0 |
|---|---|
Fórmula molecular |
C25H23NO |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
1-[(S)-phenyl-[[(1S)-1-phenylethyl]amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C25H23NO/c1-18(19-10-4-2-5-11-19)26-25(21-13-6-3-7-14-21)24-22-15-9-8-12-20(22)16-17-23(24)27/h2-18,25-27H,1H3/t18-,25-/m0/s1 |
Clave InChI |
NOTRXRCAHRCVII-BVZFJXPGSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
SMILES |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
SMILES canónico |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



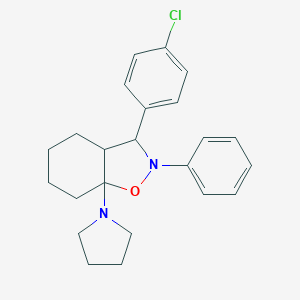
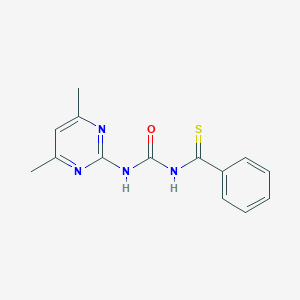
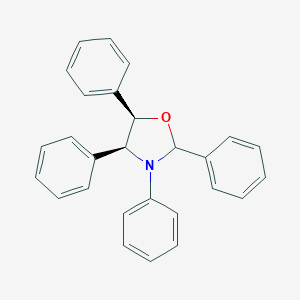

![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
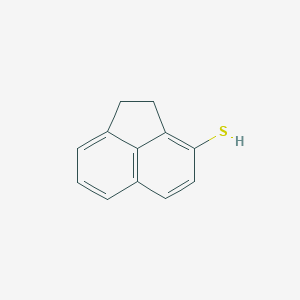
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
